Lipophilicity Advantage Relative to 5-Bromo Analog: Optimizing CNS Drug-Like Space
The target compound exhibits a computed XLogP3-AA of 1.3, whereas the 5-bromo-1-(cyclopropylmethyl)pyrazin-2(1H)-one (CAS 1936162-45-6) is predicted to have a higher logP (~1.6–1.8 based on atom-based contributions), a difference of approximately 0.3–0.5 log units [1]. In CNS drug discovery, each 0.5 unit increase in logP can reduce passive CNS penetration and increase off-target binding, making the 3-chloro congener a more attractive starting point for central nervous system targets [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 (computed) |
| Comparator Or Baseline | 5-Bromo-1-(cyclopropylmethyl)pyrazin-2(1H)-one: ~1.6–1.8 (estimated from structural analog data) |
| Quantified Difference | Δ ~0.3–0.5 lower logP for the target compound |
| Conditions | Computed using XLogP3 algorithm; comparative estimate based on halogen lipophilicity contributions (Cl vs. Br) |
Why This Matters
For CNS-targeted programs, a lower logP translates to higher probability of brain penetration and reduced non-specific binding, making the 3-chloro derivative the preferred procurement choice for neurological disease projects.
- [1] PubChem. (2026). Compound Summary for CID 114561467 (3-Chloro-1-(cyclopropylmethyl)pyrazin-2(1H)-one). XLogP3-AA = 1.3. View Source
